1-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Overview
Description
1-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a complex organic compound that features a pyrazole ring substituted with a pyridine moiety and a fluoroethyl group
Preparation Methods
The synthesis of 1-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the pyridine moiety: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to attach the pyridine ring to the pyrazole core.
N-methylation: The final step involves the methylation of the amine group using methyl iodide or other methylating agents.
Industrial production methods would likely optimize these steps for scalability, including the use of continuous flow reactors and automated synthesis platforms to increase yield and reduce reaction times.
Chemical Reactions Analysis
1-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the pyrazole or pyridine rings, altering the compound’s electronic properties.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Coupling Reactions:
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting neurological or inflammatory pathways.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme interactions or receptor binding.
Materials Science: The compound’s electronic properties may make it suitable for use in organic electronics or as a ligand in coordination chemistry.
Chemical Biology: It can serve as a building block for the synthesis of more complex molecules used in chemical biology research.
Mechanism of Action
The mechanism of action of 1-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyridine and pyrazole rings can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar compounds to 1-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine include:
1-(3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine: Lacks the fluoroethyl group, which may reduce its lipophilicity and membrane permeability.
1-(1-(2-chloroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine: The chloroethyl group can undergo different substitution reactions compared to the fluoroethyl group.
1-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-ethylmethanamine: The ethyl group instead of the methyl group can alter the compound’s steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[2-(2-fluoroethyl)-5-pyridin-2-ylpyrazol-3-yl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4/c1-14-9-10-8-12(16-17(10)7-5-13)11-4-2-3-6-15-11/h2-4,6,8,14H,5,7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWLKAWKCYWBBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NN1CCF)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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